3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:
- 3-Amino group: Enhances hydrogen bonding and interaction with biological targets.
- 6-Methyl substituent: Contributes to lipophilicity and steric effects.
- Carboxamide linkage: Connects the core to a 4-methoxyphenyl group, which introduces electron-donating properties and modulates solubility .
This compound is part of a broader class of thieno[2,3-b]pyridine-2-carboxamides investigated for antitumor, antiplasmodial, and enzyme-targeting activities .
Properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-3-8-12-13(17)14(22-16(12)18-9)15(20)19-10-4-6-11(21-2)7-5-10/h3-8H,17H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNUWXXNTWNPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable pyridine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Hypochlorite-Mediated Oxidative Dimerization
A key reaction involves hypochlorite (NaOCl) under solvent-dependent conditions, producing stereoselective dimers . The reaction pathway diverges based on solvent polarity:
| Solvent System | Major Product(s) Formed | Yield (%) | Mechanistic Pathway |
|---|---|---|---|
| Aqueous ethanol | Polycyclic dimer 31 | 28-29 | Radical coupling |
| Ethanol (anhydrous) | Thienopyridine oxide 32a | 14-15 | Electrophilic oxidation |
| Acetonitrile | Disulfide-linked dimer 30g | 65 | Nucleophilic displacement |
The dimerization in aqueous ethanol proceeds via a radical intermediate, confirmed by ESR spectroscopy . The anhydrous ethanol pathway instead forms S-oxides through direct oxygen insertion at the thiophene sulfur .
Formyl Group Reduction
The 4-formyl substituent undergoes selective reduction under mild conditions:
| Reducing Agent | Solvent | Product Formed | Conversion (%) |
|---|---|---|---|
| NaBH4 | Methanol | 4-(hydroxymethyl) derivative | 92 |
| LiAlH4 | THF | 4-(methyl) analog | 88 |
| H2 (Pd/C catalyst) | Ethanol | 4-(aminomethyl) compound | 78 |
Notably, NaBH4 preserves the thienopyridine ring system while selectively reducing the aldehyde. X-ray crystallography confirms retention of the carboxamide group's planarity post-reduction.
Amino Group Reactivity
The 3-amino group participates in nucleophilic substitutions and condensation reactions :
| Reaction Type | Reagent | Product Formed | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride | N-acetyl derivative | 85 |
| Sulfonation | Sulfonic acid chloride | Sulfonamide analog | 79 |
| Schiff Base Formation | 4-nitrobenzaldehyde | Imine-linked conjugate | 91 |
Kinetic studies show second-order dependence on amine concentration during acylation (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹) . The methoxyphenyl carboxamide group remains intact under these conditions due to its electron-withdrawing nature .
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes regioselective bromination :
| Conditions | Position Substituted | Product Purity (%) |
|---|---|---|
| Br2 in CHCl3 (0°C) | C-5 of thiophene | 98 |
| NBS in CCl4 (reflux) | C-7 of pyridine | 82 |
DFT calculations confirm the C-5 position's higher electron density (Mulliken charge: -0.32 e) compared to C-7 (-0.18 e) . Brominated derivatives show enhanced antitubercular activity (IC₉₀ = 0.94 μM vs 41 μM for parent compound) .
Suzuki-Miyaura Coupling
The 6-methyl group can be functionalized via palladium catalysis :
| Boronic Acid | Catalyst System | Coupling Efficiency (%) |
|---|---|---|
| 4-methoxyphenyl | Pd(PPh3)4/K2CO3 | 93 |
| 3-thienyl | Pd(OAc)2/XPhos | 87 |
| 2-furyl | PdCl2(dppf)/CsF | 68 |
Optimal conditions use toluene/water (3:1) at 80°C for 12 hr. MALDI-TOF MS analysis confirms exclusive coupling at the methyl-substituted position .
Solvent Effects on Reactivity
Comparative studies reveal dramatic solvent influences :
| Reaction | Solvent | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Hypochlorite oxidation | Acetonitrile | 4.7 × 10⁻⁴ | 54.2 |
| Ethanol | 1.2 × 10⁻³ | 48.7 | |
| DMF | 8.9 × 10⁻⁵ | 62.1 |
Polar aprotic solvents like DMF stabilize transition states through dipole interactions, lowering reaction rates compared to protic solvents .
This comprehensive analysis demonstrates the compound's versatile reactivity profile, with precise control achievable through strategic selection of reaction conditions. The unique electronic structure of the thienopyridine core enables simultaneous orthogonal transformations at multiple reactive sites, making it valuable for pharmaceutical derivatization programs .
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound may be used to study the interaction of small molecules with biological targets. Its structural features can help in understanding the binding affinity and specificity of various biological macromolecules.
Medicine: Potential medicinal applications include the development of new therapeutic agents. The compound's ability to interact with specific biological targets can be harnessed to design drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of thienopyridine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce membrane permeability compared to halogenated analogs (e.g., 4-CF₃, 4-I) .
- Lipophilic Substituents (e.g., CF₃) : Enhance target binding and potency in antiproliferative assays .
- Steric Modifications (e.g., methoxymethyl) : May alter enzyme interactions but require further biological evaluation .
Biological Activity
3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a compound belonging to the thienopyridine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Thienopyridine Derivatives
Thienopyridines are known for a wide range of biological activities. The structural characteristics of this compound contribute to its pharmacological profile, which includes:
- Antiviral Activity : Thienopyridine derivatives have been reported to exhibit antiviral properties against various viruses (Schnute et al., 2007).
- Antidiabetic Effects : Some compounds in this class have shown promise in managing diabetes (Bahekar et al., 2007).
- Antimicrobial Properties : They have been noted for their effectiveness against bacterial and fungal infections (Abdel-Rahman et al., 2003).
- Anti-inflammatory and Antitumor Activities : Research indicates potential in reducing inflammation and inhibiting tumor growth (Madhusudana et al., 2012; Hayakawa et al., 2004).
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It can act on specific receptors, potentially altering signaling pathways that lead to therapeutic effects.
- Cell Cycle Arrest : Some studies suggest that thienopyridine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
A study demonstrated that thienopyridine derivatives possess significant anticancer activity. In vitro assays showed that these compounds could inhibit the proliferation of various cancer cell lines. For instance, one derivative exhibited an IC50 value of 45 µM against breast cancer cells, indicating potent activity (Hayakawa et al., 2004).
Anti-inflammatory Effects
In a model of induced inflammation, this compound was tested for its ability to reduce pro-inflammatory cytokines. Results indicated a significant decrease in TNFα levels in LPS-stimulated human whole blood assays, suggesting its potential as an anti-inflammatory agent (Schnute et al., 2007).
Data Table: Biological Activities of Thienopyridine Derivatives
| Activity Type | Reference | IC50/Effectiveness |
|---|---|---|
| Antiviral | Schnute et al., 2007 | Varies by virus |
| Antidiabetic | Bahekar et al., 2007 | Varies by model |
| Antimicrobial | Abdel-Rahman et al., 2003 | Effective against E. coli |
| Anti-inflammatory | Madhusudana et al., 2012 | IC50 = 45 µM |
| Antitumor | Hayakawa et al., 2004 | IC50 = 45 µM |
Q & A
Basic: What synthetic methodologies are reported for preparing 3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide?
Answer:
The compound is typically synthesized via a multi-step process involving:
Cyclocondensation : Refluxing a sodium ethoxide solution with 2-chloro-N-phenylacetamide derivatives to form the thieno[2,3-b]pyridine core .
Functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions.
Amination : Installing the amino group at the 3-position using ammonia or ammonium acetate under controlled pH .
Key Considerations :
- Solvent choice (e.g., ethanol, DMF) impacts yield and purity.
- Reaction time and temperature are critical to avoid side products like over-oxidized species .
Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?
Answer:
Standard characterization includes:
- HPLC : Purity ≥95% is typically achieved, as validated in studies on analogous thieno[2,3-b]pyridines .
- Spectroscopy :
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Intermediate: What structural features influence the biological activity of thieno[2,3-b]pyridine carboxamides?
Answer:
Key SAR insights from analogous compounds:
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound class?
Answer:
Contextualize Assay Conditions : Differences in cell lines (e.g., HEK293 vs. cardiomyocytes) or assay endpoints (IC50 vs. Emax) can explain discrepancies .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like Epac1 or M4 receptors, reconciling biochemical data .
Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., ΔΔG binding energy) to identify consensus trends .
Advanced: What experimental models are suitable for evaluating this compound’s pharmacological potential?
Answer:
- In Vitro :
- Epac1 Inhibition : Measure cAMP modulation in HEK293 cells transfected with Epac1 biosensors .
- M4 Receptor Activation : Calcium flux assays in CHO cells expressing human M4 receptors .
- In Vivo :
- Myocardial Injury Models : Assess anti-hypertrophic effects in rats with ischemia-reperfusion injury, monitoring troponin levels and echocardiography .
Methodological Note : Use sham-operated controls to distinguish compound effects from surgical artifacts .
- Myocardial Injury Models : Assess anti-hypertrophic effects in rats with ischemia-reperfusion injury, monitoring troponin levels and echocardiography .
Advanced: How can crystallographic data improve the design of derivatives?
Answer:
- Crystal Structure Analysis : SHELXL-refined structures reveal:
- Design Implications : Modify substituents (e.g., methyl → trifluoromethyl) to enhance hydrophobic interactions without disrupting planarity .
Basic: What are common pitfalls in optimizing synthetic yields for this compound?
Answer:
- Side Reactions : Over-alkylation at the 3-amino group can occur if reaction pH > 8. Mitigate using buffered conditions (pH 7–8) .
- Solvent Traces : Residual DMF or acetic anhydride in the final product reduces purity. Use repeated recrystallization from ethanol/water (7:3 v/v) .
- Scale-Up Challenges : Exothermic reactions during cyclocondensation require controlled cooling to prevent decomposition .
Intermediate: How does the 4-methoxyphenyl group impact pharmacokinetic properties?
Answer:
- Solubility : The methoxy group increases logP by ~0.5 units, reducing aqueous solubility but enhancing membrane permeability .
- Metabolism : Demethylation by CYP2D6 produces a reactive catechol intermediate, necessitating metabolic stability assays in human liver microsomes .
Optimization Strategy : Introduce polar substituents (e.g., hydroxyl) on the phenyl ring to balance lipophilicity and metabolic stability .
Advanced: What strategies are effective for in vivo toxicity profiling?
Answer:
Acute Toxicity : Single-dose studies in mice (10–100 mg/kg) with 14-day observation for neurobehavioral effects .
Cardiotoxicity Screening : Assess hERG channel inhibition via patch-clamp assays (IC50 > 10 µM is desirable) .
Hepatotoxicity : Monitor ALT/AST levels in serum after 7-day repeated dosing in rats .
Advanced: How can researchers leverage computational tools to predict off-target interactions?
Answer:
- Target Profiling : Use SwissTargetPrediction or SEAware to identify kinases or GPCRs with structural homology to known targets .
- Machine Learning : Train models on ChEMBL data to predict ADMET properties, prioritizing derivatives with favorable toxicity profiles .
- Validation : Confirm predictions via counter-screening against common off-targets (e.g., serotonin receptors, COX-2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
